molecular formula C16H16ClNOS B11176165 2-(benzylsulfanyl)-N-(2-chlorobenzyl)acetamide

2-(benzylsulfanyl)-N-(2-chlorobenzyl)acetamide

Cat. No.: B11176165
M. Wt: 305.8 g/mol
InChI Key: YJRJYBWSHNQKJS-UHFFFAOYSA-N
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Description

2-(BENZYLSULFANYL)-N-[(2-CHLOROPHENYL)METHYL]ACETAMIDE is an organic compound characterized by the presence of a benzylsulfanyl group and a chlorophenylmethyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(BENZYLSULFANYL)-N-[(2-CHLOROPHENYL)METHYL]ACETAMIDE typically involves the reaction of benzyl mercaptan with a chlorophenylmethyl acetamide precursor under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(BENZYLSULFANYL)-N-[(2-CHLOROPHENYL)METHYL]ACETAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the acetamide can be reduced to form amines.

    Substitution: The benzylsulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as thiols, amines, or halides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(BENZYLSULFANYL)-N-[(2-CHLOROPHENYL)METHYL]ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(BENZYLSULFANYL)-N-[(2-CHLOROPHENYL)METHYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The benzylsulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The chlorophenylmethyl group may enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. Further studies are needed to elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(BENZYLSULFANYL)-3-(4-CHLOROPHENYL)-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE
  • 2-(BENZYLSULFANYL)-5-(4-CHLOROPHENYL)PYRIMIDINE

Uniqueness

2-(BENZYLSULFANYL)-N-[(2-CHLOROPHENYL)METHYL]ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H16ClNOS

Molecular Weight

305.8 g/mol

IUPAC Name

2-benzylsulfanyl-N-[(2-chlorophenyl)methyl]acetamide

InChI

InChI=1S/C16H16ClNOS/c17-15-9-5-4-8-14(15)10-18-16(19)12-20-11-13-6-2-1-3-7-13/h1-9H,10-12H2,(H,18,19)

InChI Key

YJRJYBWSHNQKJS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSCC(=O)NCC2=CC=CC=C2Cl

Origin of Product

United States

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